molecular formula C2BrClF2O B3041932 2-Chloro-2,2-difluoroacetyl bromide CAS No. 421-45-4

2-Chloro-2,2-difluoroacetyl bromide

Cat. No. B3041932
CAS RN: 421-45-4
M. Wt: 193.37 g/mol
InChI Key: VQNGCPSKHQJKSJ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoroacetyl bromide is a chemical compound with the molecular formula C2BrClF2O and a molecular weight of 191.88 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Chloro-2,2-difluoroacetyl bromide can be achieved using 2,2,2-trifluoroacetophenone as the starting material . The preparation method includes carrying out dehydrochlorination to obtain difluoro dichloroethylene, carrying out an addition reaction on difluoro dichloroethylene and bromine to obtain difluoro dichlone dibromoethane . Then, reacting difluoro dichlone dibromoethane with sulfur trioxide to obtain 2-bromo-2,2-difluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2,2-difluoroacetyl bromide can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help in optimizing the molecular structures and calculating the Molecular Electrostatic Potential (MEP) of the compound .


Chemical Reactions Analysis

2-Chloro-2,2-difluoroacetyl bromide can undergo various chemical reactions. For instance, it can participate in substitution reactions by the SN2 mechanism . In this mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-2,2-difluoroacetyl bromide include its molecular formula, molecular weight, melting point, boiling point, density, and toxicity . These properties can be determined using various analytical techniques.

Scientific Research Applications

Mechanism of Action

Mode of Action

For instance, they can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom in the molecule . The specific interactions of 2-Chloro-2,2-difluoroacetyl bromide with its targets would depend on the nature of these targets and the reaction conditions.

Action Environment

The action, efficacy, and stability of 2-Chloro-2,2-difluoroacetyl bromide can be influenced by various environmental factors. These include factors such as temperature, pH, and the presence of other reactive substances. For instance, the reactivity of halogenated compounds can be influenced by the polarity of the solvent in which they are dissolved .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can cause severe skin burns and eye damage, and may cause respiratory irritation . They are also harmful to aquatic life with long-lasting effects . Therefore, proper safety measures should be taken while handling such compounds.

Future Directions

The future directions in the research of 2-Chloro-2,2-difluoroacetyl bromide could involve exploring its potential applications in various fields such as medicine, agriculture, and materials science. The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-chloro-2,2-difluoroacetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF2O/c3-1(7)2(4,5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGCPSKHQJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,2-difluoroacetyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2,2-difluoroacetyl bromide
Reactant of Route 2
2-Chloro-2,2-difluoroacetyl bromide
Reactant of Route 3
2-Chloro-2,2-difluoroacetyl bromide
Reactant of Route 4
2-Chloro-2,2-difluoroacetyl bromide
Reactant of Route 5
2-Chloro-2,2-difluoroacetyl bromide

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